molecular formula C9H16N2O2 B1372516 (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one CAS No. 1253792-24-3

(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one

Cat. No. B1372516
CAS RN: 1253792-24-3
M. Wt: 184.24 g/mol
InChI Key: UDUFWKWMUILCMD-QMMMGPOBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound closely related to (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one, has been developed. This compound is significant in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
  • Research on the synthesis of enantiomers of pyrrolidin-2-one derivatives using kinetic resolution methods highlights the compound's importance in creating asymmetric molecules, which are crucial in drug development (Kulig et al., 2007).

Biological and Pharmacological Applications

  • Piperidine and pyrrolidine derivatives, similar to (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one, have been recognized for their roles as antioxidants, contrast agents, and in other therapeutic applications. Their reactivities depend on their structural properties (Kinoshita et al., 2009).
  • Certain pyrrolidine and piperidine derivatives exhibit antimicrobial and larvicidal activities, demonstrating their potential in developing new antibacterial and antiviral agents (Suresh et al., 2016).
  • A study on monoterpene derivatives, including a pyrrolidine derivative, revealed significant anti-microbial and anti-fungal properties, further indicating the potential medicinal applications of these compounds (Masila et al., 2020).

Advanced Materials and Chemical Reactions

  • Research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines demonstrates the versatility of these compounds in creating various structurally complex molecules. These are essential in developing new materials and pharmaceuticals (Boto et al., 2001).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial. This includes its toxicity, flammability, environmental impact, and precautions needed for safe handling .

properties

IUPAC Name

(3S)-3-hydroxy-1-piperidin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8-3-6-11(9(8)13)7-1-4-10-5-2-7/h7-8,10,12H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUFWKWMUILCMD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@H]1O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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